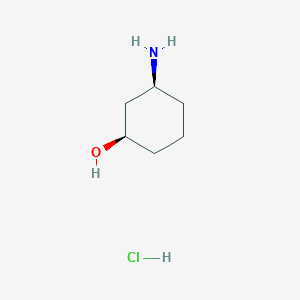

cis-3-Aminocyclohexanol hydrochloride

货号 B182159

CAS 编号:

124555-44-8

分子量: 151.63 g/mol

InChI 键: NJGXTVICXVECGR-RIHPBJNCSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

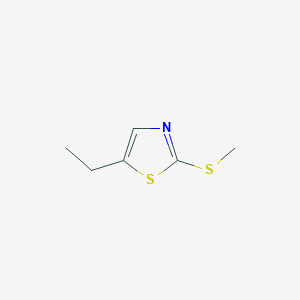

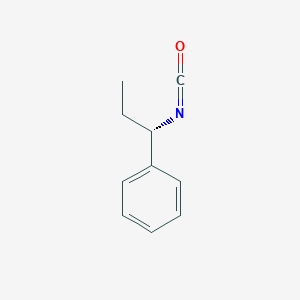

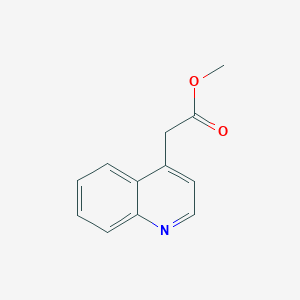

“Cis-3-Aminocyclohexanol hydrochloride” is a chemical compound with the molecular formula C6H14ClNO . It is a derivative of cyclohexanol, a six-membered cyclic compound, and has an amino group (-NH2) and a hydroxyl group (-OH) attached to the cyclohexane ring .

Synthesis Analysis

The synthesis of cis-3-Aminocyclohexanol hydrochloride involves the preparation of β-enaminoketones derived from 1,3-cyclohexanediones, followed by their reduction by sodium in THF-isopropyl alcohol . The condensation reaction of 4,4-dimethyl-1,3-cyclohexanedione with either benzylamine or (S)-α-methylbenzylamine in toluene at reflux leads to the β-enaminoketones . These β-enaminoketones are then reduced using sodium in a mixture of THF/isopropyl alcohol at room temperature to afford cis-3-Aminocyclohexanol .Molecular Structure Analysis

The molecular structure of cis-3-Aminocyclohexanol hydrochloride can be represented by the IUPAC name (1R,3S)-3-aminocyclohexan-1-ol;hydrochloride . The InChI representation is InChI=1S/C6H13NO.ClH/c7-5-2-1-3-6(8)4-5;/h5-6,8H,1-4,7H2;1H/t5-,6+;/m0./s1 . The compound has a molecular weight of 151.63 g/mol .Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of cis-3-Aminocyclohexanol hydrochloride is the reduction of β-enaminoketones . This reduction reaction is carried out using sodium in a mixture of THF/isopropyl alcohol at room temperature .Physical And Chemical Properties Analysis

The compound cis-3-Aminocyclohexanol hydrochloride has a molecular weight of 151.63 g/mol . It has 3 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has no rotatable bonds . The exact mass of the compound is 151.0763918 g/mol .科学研究应用

-

Organic Chemistry

- Application : The compound cis-3-Aminocyclohexanol hydrochloride is used in the synthesis of β-enaminoketones derived from 1,3-cyclohexanediones .

- Method : The preparation involves the reduction of β-enaminoketones by sodium in THF-isopropyl alcohol . This process results in the formation of both cis- and trans-3-aminocyclohexanols .

- Results : The reduction of β-enaminoketones leads to the synthesis of both cis- and trans-3-aminocyclohexanols .

-

Pharmaceutical Chemistry

- Application : Amino alcohols, such as cis-3-Aminocyclohexanol, are key structural components of numerous natural products, potent drugs, and components of numerous medicinal compounds .

- Method : A selective and practical approach for the formation of cis-1,4-aminocyclohexanol was developed. The key transformation involves a one-pot imine formation/ Lewis acid-directed imine reduction .

- Results : This method results in a highly selective attack of the reducing agent .

-

Medicinal Chemistry

- Application : The isomers of dibenzylamino-1-methylcyclohexan-1-ol and dibenzylamino-1-trifluoromethylcyclohexan-1-ol have been prepared . These compounds are of interest because they confer both shape and fixed conformation on a molecule through the introduction of saturation .

- Method : The synthesis involves the treatment of a THF solution of 4-dibenzylaminocyclohexanone with methylmagnesium chloride at -78 °C .

- Results : This method results in the efficient separation of Scheme 3 .

-

Chemical Synthesis

- Application : cis-4-Amino-cyclohexanol hydrochloride is used in the synthesis of various chemical compounds .

- Method : The specific methods of application or experimental procedures can vary depending on the specific chemical compound being synthesized .

- Results : The outcomes can also vary depending on the specific chemical compound being synthesized .

-

Drug Discovery

- Application : The introduction of three-dimensional shape through an increase in the proportion of sp3 hybridised centres (Fsp3) has been correlated to compound progress in a drug-discovery setting . The reduction of aromatic ring count has also been shown to have beneficial effects on the development properties of oral drug candidates, including aqueous solubility, lipophilicity, serum albumin binding, CyP450 inhibition and hERG inhibition .

- Method : The introduction of functional groups on an aromatic scaffold has provided significant benefits within drug-discovery . The conformational constraints of a ring provide clear benefits in a medicinal chemistry setting, where functional groups can be held in positions to maximise ligand-receptor interaction .

- Results : The introduction of functional groups on an aromatic scaffold has provided significant benefits within drug-discovery .

-

Chemical Building Blocks

- Application : cis-4-Amino-cyclohexanol hydrochloride is used in the synthesis of various chemical compounds .

- Method : The specific methods of application or experimental procedures can vary depending on the specific chemical compound being synthesized .

- Results : The outcomes can also vary depending on the specific chemical compound being synthesized .

属性

IUPAC Name |

(1R,3S)-3-aminocyclohexan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c7-5-2-1-3-6(8)4-5;/h5-6,8H,1-4,7H2;1H/t5-,6+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJGXTVICXVECGR-RIHPBJNCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C[C@@H](C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90480731 | |

| Record name | cis-3-aminocyclohexanol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-3-Aminocyclohexanol hydrochloride | |

CAS RN |

124555-44-8 | |

| Record name | cis-3-aminocyclohexanol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-3-Aminocyclohexanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B182083.png)

![5-Fluoroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B182085.png)

![(1S,3R,4S,7S,8S)-4-Hydroxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,4,7,8-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B182106.png)